5'-Fluoro-2'-hydroxyacetophenone
Overview
Description
5’-Fluoro-2’-hydroxyacetophenone is an organic compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol . It is also known by other names such as 2-Hydroxy-5-fluoroacetophenone and Ethanone, 1-(5-fluoro-2-hydroxyphenyl)- . This compound is characterized by the presence of a fluorine atom at the 5’ position and a hydroxyl group at the 2’ position on the acetophenone structure. It appears as a white to gray to brown crystalline powder .
Preparation Methods
The synthesis of 5’-Fluoro-2’-hydroxyacetophenone can be achieved through several methods. One common method involves the following steps :
Acetylation of Aminophenol: Aminophenol is acetylated to form 4-acetaminophenol acetic ester.
Fries Rearrangement: The 4-acetaminophenol acetic ester undergoes Fries rearrangement in the presence of aluminum chloride and sodium chloride to yield 2-ethanoyl-4-acetaminophenol.
Hydrolysis and Fluorination: The 2-ethanoyl-4-acetaminophenol is hydrolyzed and then subjected to fluorine diazotization to produce 5’-Fluoro-2’-hydroxyacetophenone.
This method is advantageous due to the relatively mild reaction conditions and the availability of inexpensive raw materials, resulting in a total yield of up to 54.5% .
Chemical Reactions Analysis
5’-Fluoro-2’-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5’-Fluoro-2’-hydroxyacetophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-Fluoro-2’-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2’ position and the fluorine atom at the 5’ position play crucial roles in its reactivity and binding affinity. These functional groups can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
5’-Fluoro-2’-hydroxyacetophenone can be compared with other similar compounds such as:
2-Hydroxy-5-chloroacetophenone: Similar structure but with a chlorine atom instead of fluorine.
2-Hydroxy-5-bromoacetophenone: Contains a bromine atom at the 5’ position.
2-Hydroxy-5-methylacetophenone: Features a methyl group at the 5’ position.
The uniqueness of 5’-Fluoro-2’-hydroxyacetophenone lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(5-fluoro-2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFFXZYMDLWRHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192588 | |
Record name | Acetophenone, 5'-fluoro-2'-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-32-1 | |
Record name | 5′-Fluoro-2′-hydroxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetyl-4-fluorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 394-32-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetophenone, 5'-fluoro-2'-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.267 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ACETYL-4-FLUOROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE6FHC9K7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data available for 5'-fluoro-2'-hydroxyacetophenone?
A: this compound (FHAP) is a β-hydroxyketone. Its molecular formula is C8H7FO2, and its molecular weight is 154.14 g/mol [, ]. Spectroscopic characterization techniques used for FHAP and its complexes include IR, NMR, and UV-visible spectroscopy [, ].
Q2: How is this compound used in the synthesis of chalcones, and what are the potential biological activities of these chalcones?
A: FHAP serves as a crucial starting material in the synthesis of 2'-hydroxychalcones via a mechanochemical Claisen-Schmidt condensation reaction []. This reaction involves reacting FHAP with various substituted benzaldehydes in a ball mill, often with KOH as a catalyst []. The resulting 2'-hydroxychalcones have shown promising biological activity against Plasmodium falciparum (malaria), Leishmania donovani (leishmaniasis), and IGR-39 melanoma cell lines [].
Q3: Can this compound be used to synthesize luminescent materials, and what are their potential applications?
A: Yes, FHAP acts as a ligand for synthesizing luminescent complexes with terbium [] and europium []. These complexes exhibit characteristic green and red luminescence, respectively, attributed to energy transfer from the FHAP ligand to the metal ion [, ]. This "antenna effect" makes these complexes potentially suitable for applications in display devices and other optoelectronic applications [, ].
Q4: What are the advantages of using a ball mill for synthesizing chalcones from this compound?
A: Utilizing a ball mill for chalcone synthesis from FHAP offers several benefits, including a shorter reaction time, higher yield, and reduced need for solvents, making it a more environmentally friendly approach []. Researchers optimized the mechanochemical synthesis by adjusting parameters like catalyst type and amount, reagent ratios, and grinding time [].
Q5: Are there any reported methods for improving the preparation of this compound?
A: Yes, an improved synthesis method for FHAP starting from p-aminophenol has been reported []. This method involves a multi-step process including esterification, Fries rearrangement, hydrolysis, and diazotization to achieve a higher overall yield of 54.5% [].
Q6: Has this compound been used in asymmetric synthesis, and what are the results?
A: Research has explored the use of FHAP in the asymmetric synthesis of flavanones []. Using a catalyst system of (S)-pyrrolidinyl tetrazole with BF3⋅Et2O, researchers achieved moderate enantioselectivity in the formation of flavanone from FHAP and benzaldehyde [].
Q7: Can this compound be used to synthesize complexes with other metals besides lanthanides?
A: Yes, FHAP has been used to create a new tetradentate Schiff base ligand, which was then coordinated with copper(II) salts to form water-soluble Cu(II)/ƞ4-NNNO complexes []. These complexes demonstrated interesting properties, including halochromism, solvatochromism, and catalytic activity in the oxidation of o-catechol to o-benzoquinone [].
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